Product packaging for L-Arabinonate(Cat. No.:)

L-Arabinonate

Cat. No.: B1237410
M. Wt: 165.12 g/mol
InChI Key: QXKAIJAYHKCRRA-YVZJFKFKSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Arabinonate is a five-carbon sugar acid (chemical formula C5H9O6-) that serves as a key intermediate in several non-phosphorylative metabolic pathways, making it a valuable compound for biochemical and biotechnological research. In microbial metabolism, it is a central metabolite in the oxidative pathways for aldopentose catabolism, such as the Weimberg and Dahms pathways, which are under investigation for the conversion of lignocellulosic waste into platform chemicals and polymer precursors . Research using Gluconobacter oxydans has demonstrated the high-yield microbial production of L-arabinonic acid from L-arabinose, achieving titers up to 133 g/L, highlighting its potential as a target for bioprocess engineering . The enzyme this compound dehydratase (EC 4.2.1.25) specifically catalyzes the dehydration of this compound to 2-dehydro-3-deoxy-L-arabinonate, a critical step in these pathways . In plants, L-Arabinose (a precursor to this compound) is a major component of cell wall polysaccharides and glycoproteins, accounting for 5-10% of cell wall saccharides in species like Arabidopsis thaliana and rice . Its metabolism is therefore integral to studies of plant cell wall biology. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9O6- B1237410 L-Arabinonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9O6-

Molecular Weight

165.12 g/mol

IUPAC Name

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4+/m0/s1

InChI Key

QXKAIJAYHKCRRA-YVZJFKFKSA-M

SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Metabolic Pathways Involving L Arabinonate

Comparative Analysis of L-Arabinose Metabolic Routes in Microorganisms

Microorganisms have evolved diverse strategies to utilize L-arabinose, which can be broadly categorized into phosphorylative and non-phosphorylative pathways. mdpi.com

Isomerase Pathway

The isomerase pathway is the common bacterial route for L-arabinose catabolism. mdpi.comjmb.or.krjmb.or.kr It is a phosphorylative pathway that involves three key enzymes encoded by the araA, araB, and araD genes. jmb.or.krjmb.or.kr

L-arabinose isomerase (AraA) : Isomerizes L-arabinose into L-ribulose. tandfonline.comoup.com

L-ribulokinase (AraB) : Phosphorylates L-ribulose to form L-ribulose-5-phosphate. tandfonline.comjmb.or.kr

L-ribulose-5-phosphate-4-epimerase (AraD) : Converts L-ribulose-5-phosphate into D-xylulose-5-phosphate. tandfonline.comjmb.or.kr

D-xylulose-5-phosphate is an intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP), allowing it to be integrated into the central metabolism. oup.comresearchgate.net This pathway is relatively simple and does not involve redox cofactors in its initial steps. jmb.or.krjmb.or.kr

Oxido-reductase Pathway

Predominantly found in filamentous fungi, the oxido-reductase pathway is another phosphorylative route for L-arabinose metabolism. mdpi.comjmb.or.krnih.gov This pathway involves a series of reduction and oxidation reactions:

L-arabinose reductase : Reduces L-arabinose to L-arabitol, typically using NADPH. tandfonline.comnih.gov

L-arabitol-4-dehydrogenase : Oxidizes L-arabitol to L-xylulose, using NAD⁺ as a cofactor. tandfonline.comjmb.or.kr

L-xylulose reductase : Reduces L-xylulose to xylitol (B92547), again using NAD(P)H. jmb.or.krnih.gov

Xylitol dehydrogenase : Oxidizes xylitol to D-xylulose with NAD⁺. jmb.or.krnih.gov

D-xylulokinase : Phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway. mdpi.comjmb.or.kr

This pathway is more complex than the isomerase route and involves a redox imbalance due to the use of both NADPH and NAD⁺. mdpi.com

Non-phosphorylative Pathways

Found in some archaea and bacteria, these pathways catabolize L-arabinose without initially phosphorylating the sugar. iucr.orgtandfonline.commdpi.com The Weimberg and Dahms pathways are the primary examples. tandfonline.comnih.gov The initial steps are common to both:

L-arabinose dehydrogenase : Oxidizes L-arabinose to L-arabino-γ-lactone. tandfonline.comnih.gov

L-arabinolactonase : Hydrolyzes the lactone to produce L-arabinonate. nih.govfrontiersin.org

This compound dehydratase : Dehydrates this compound to 2-keto-3-deoxy-L-arabinonate. iucr.orgnih.gov

From this point, the pathway splits into the Dahms or Weimberg routes as described previously, ultimately producing pyruvate (B1213749) and glycolaldehyde (B1209225) or α-ketoglutarate, respectively. nih.govnih.gov These pathways offer a more direct route to central metabolites compared to the phosphorylative pathways. nsf.gov

PathwayOrganism GroupKey Initial EnzymesKey IntermediateEnd Product of Initial Phase
Isomerase PathwayBacteriaIsomerase, Kinase, EpimeraseL-Ribulose-5-phosphateD-Xylulose-5-phosphate
Oxido-reductase PathwayFungiReductases, DehydrogenasesL-Arabitol, L-Xylulose, XylitolD-Xylulose-5-phosphate
Non-phosphorylative PathwaysArchaea, BacteriaDehydrogenase, Lactonase, DehydrataseThis compound2-Keto-3-deoxy-L-arabinonate

Enzymology of L Arabinonate Transformation

L-Arabinonate Dehydratase (EC 4.2.1.25)

This compound dehydratase, also known as this compound hydro-lyase, is a crucial enzyme in the non-phosphorylative pathway of L-arabinose metabolism. iucr.orgexpasy.orgqmul.ac.ukuef.fi It catalyzes the dehydration of this compound to form 2-dehydro-3-deoxy-L-arabinonate. iucr.orgqmul.ac.uknih.govacs.org This enzyme is found in various bacteria, and the one from Rhizobium leguminosarum bv. trifolii (RlArDHT) has been extensively studied. iucr.orgnih.govnih.govnih.gov Structurally, RlArDHT is a homotetramer, which can be described as a dimer of dimers, with a total mass of approximately 255 kDa. nih.govnih.govresearchgate.net

The catalytic mechanism of this compound dehydratase involves a dehydration reaction facilitated by key components within its active site. acs.orgresearchgate.net Structural and functional studies, particularly of the R. leguminosarum enzyme, have elucidated a proposed mechanism. acs.orgnih.gov A critical serine residue (Ser480 in RlArDHT) in its alkoxide ion form is thought to act as a general base, abstracting a proton from the C2 carbon of the this compound substrate. acs.orgnih.gov

The reaction is further facilitated by the enzyme's cofactors. The [2Fe-2S] cluster acts as a Lewis acid, coordinating to the hydroxyl group at the C3 position of the substrate. acs.orgnih.govnih.gov This interaction weakens the C3-O bond, promoting the elimination of a water molecule. researchgate.net Additionally, a magnesium ion (Mg²⁺) present in the active site helps to stabilize the resulting carbanion or enolate intermediate formed during the catalytic cycle. researchgate.netnih.gov

This compound dehydratase belongs to the IlvD/EDD superfamily of iron-sulfur cluster-containing dehydratases. iucr.orguef.finih.govnih.govnih.gov This superfamily is named after two of its archetypal members:

IlvD : Dihydroxy-acid dehydratase (EC 4.2.1.9), which participates in the biosynthesis of branched-chain amino acids like isoleucine, leucine, and valine. uef.finih.gov

EDD : 6-phosphogluconate dehydratase (EC 4.2.1.12), an enzyme in the Entner-Doudoroff pathway. uef.finih.gov

Enzymes in this superfamily typically exist as homodimers or homotetramers (dimers of dimers). uef.finih.gov A key feature is that the active sites are often formed at the interface between monomers, meaning that dimerization is essential for catalytic activity. uef.finih.govresearchgate.net Each monomer generally consists of two domains: an N-terminal α/β/α-sandwich domain and a C-terminal β-barrel domain. uef.finih.govresearchgate.net Based on substrate specificity, the [2Fe-2S]-dependent enzymes within this superfamily have been categorized into sugar acid dehydratases (SADHTs), branched-chain acid dehydratases (BCADHTs), and promiscuous acid dehydratases (PADHTs). uef.finih.gov this compound dehydratase is classified as a sugar acid dehydratase. uef.finih.gov

The catalytic activity of this compound dehydratase is dependent on the presence of specific cofactors. The enzyme requires an iron-sulfur cluster and a divalent metal ion.

CofactorType/IdentityRole
Iron-Sulfur Cluster [2Fe-2S]Acts as a Lewis acid to facilitate the dehydration reaction. nih.govacs.orgresearchgate.net
Divalent Metal Ion Mg²⁺ (Magnesium)Stabilizes the substrate and reaction intermediates. nih.govresearchgate.netnih.gov

The [2Fe-2S] cluster is a defining feature of this compound dehydratase and many other members of the IlvD/EDD superfamily, where it plays a direct role in catalysis. acs.orgnih.gov

While its name implies specificity for this compound, this compound dehydratase from R. leguminosarum exhibits significant substrate promiscuity. uef.fiuniprot.org It can efficiently catalyze the dehydration of other C5 and C6 sugar acids. nih.govuniprot.org Research has shown that its highest catalytic activity is not with this compound but with D-fuconate. uniprot.orgresearchgate.net

Table 1: Catalytic Activity of R. leguminosarum this compound Dehydratase (RlArDHT) with Various Substrates

Substrate kcat (min⁻¹)
D-Fuconate 2949
D-Galactonate 1377
This compound 728
D-Gluconate 431
D-Xylonate 349

Data sourced from UniProt entry B5ZZ34 for the enzyme from Rhizobium leguminosarum bv. trifolii (strain WSM2304). uniprot.org

Related Enzymes in this compound Metabolism

The formation of this compound is the initial step in its metabolic pathway, starting from the pentose (B10789219) sugar L-arabinose.

L-arabinose dehydrogenase (EC 1.1.1.46) catalyzes the first committed step in the oxidative degradation of L-arabinose. ontosight.airesearchgate.netwikipedia.org The enzyme oxidizes L-arabinose to L-arabinonolactone, which is subsequently hydrolyzed (spontaneously or enzymatically) to this compound. ontosight.aiwikipedia.orgnih.gov This reaction is NAD(P)⁺-dependent. researchgate.netnih.gov

L-AraDH has been studied in several microorganisms. In the haloarchaeon Haloferax volcanii, the enzyme is a 130 kDa homotetramer that can utilize both NADP⁺ and NAD⁺ as cofactors. researchgate.net The L-AraDH from the bacterium Azospirillum brasilense is a member of the Gfo/Idh/MocA protein superfamily. nih.gov Crystal structure analysis of this bacterial enzyme in complex with L-arabinose and NADP⁺ has identified key amino acid residues, such as Asn173, as crucial for catalysis, while others like Trp152, Trp231, and His119 contribute to substrate binding. nih.gov

Table 2: Compound Names Mentioned

Compound Name
2-dehydro-3-deoxy-D-gluconate
2-dehydro-3-deoxy-L-arabinonate
2-dehydro-3-deoxy-L-lyxonate
2-keto-3-deoxy-D-arabinonate
2-oxobutyrate
6-phospho-2-dehydro-3-deoxy-D-gluconate
6-phospho-D-gluconate
6-phosphogluconate
D-fuconate
D-galactonate
D-gluconate
D-glycerate
D-xylose
D-xylonate
Dihydroxy-isovalerate
Dihydroxy-methylvalerate
Glycolaldehyde (B1209225)
Isoleucine
Keto-isovalerate
Keto-methylvalerate
This compound
L-Arabinonolactone
L-Arabinose
L-leucine
L-lyxonate
Magnesium
Pyruvate (B1213749)
Valine
α-ketoglutarate

L-Arabinonolactonase

L-arabinonolactonase (EC 3.1.1.15), systematically named L-arabinono-1,4-lactone lactonohydrolase, is a crucial enzyme in the catabolism of L-arabinose. ontosight.aiwikipedia.org Its primary function is to catalyze the hydrolysis of L-arabinono-1,4-lactone, a cyclic ester, to form this compound. ontosight.ai This reaction is a key step in non-phosphorylative pathways of L-arabinose degradation found in various bacteria, allowing them to utilize L-arabinose as a sole carbon source. ontosight.aiuniprot.orgasm.org

The enzymatic mechanism involves a nucleophilic attack by a water molecule on the lactone ring of L-arabinono-1,4-lactone, leading to the opening of the ring and the formation of this compound. ontosight.ai The reaction is reversible, meaning the enzyme can also catalyze the formation of the lactone from this compound. ontosight.ai In some organisms, like Azospirillum brasilense, this enzyme is part of an oxidative pathway that converts L-arabinose to α-ketoglutarate. uniprot.orgoup.com The enzyme from A. brasilense can also utilize D-galactono-1,4-lactone as a substrate in vitro, although it is likely not its physiological substrate. uniprot.org L-arabinonolactonase belongs to the hydrolase family, specifically acting on carboxylic ester bonds. wikipedia.org

Table 1: Properties of L-Arabinonolactonase

PropertyDescription
EC Number 3.1.1.15 wikipedia.org
Systematic Name L-arabinono-1,4-lactone lactonohydrolase wikipedia.org
Reaction L-arabinono-1,4-lactone + H₂O ⇌ this compound wikipedia.org
Enzyme Family Hydrolases wikipedia.org
Metabolic Pathway L-arabinose catabolism, Ascorbate and aldarate metabolism wikipedia.orguniprot.org
Substrate(s) L-arabinono-1,4-lactone, D-galactono-1,4-lactone (in vitro) uniprot.org
Product This compound ontosight.ai

2-Keto-3-deoxy-L-arabinonate Dehydratase (L-KdpD)

2-Keto-3-deoxy-L-arabinonate dehydratase (L-KdpD), also known as 2-dehydro-3-deoxy-L-arabinonate dehydratase (EC 4.2.1.43), is an enzyme that catalyzes the dehydration of 2-dehydro-3-deoxy-L-arabinonate (also called 2-keto-3-deoxy-L-arabinonate or L-KDA) to produce 2,5-dioxopentanoate (B1259413) (which exists in equilibrium with α-ketoglutarate semialdehyde). uniprot.orgwikipedia.org This enzyme is a lyase, specifically a hydro-lyase that cleaves carbon-oxygen bonds. wikipedia.org

This reaction is a critical step in the Weimberg pathway, a non-phosphorylative route for L-arabinose metabolism. mdpi.comuef.fi In this pathway, L-arabinose is converted through several steps to L-KDA, which is then acted upon by L-KdpD. oup.commdpi.com The product, α-ketoglutarate semialdehyde, is subsequently oxidized to α-ketoglutarate, an intermediate of the TCA cycle. mdpi.com

L-KdpD from Cupriavidus necator (CnL-KdpD) has been identified as a highly active variant. nih.govresearchgate.net Kinetic studies have shown that CnL-KdpD can efficiently convert high concentrations of L-KDP (the substrate) to α-ketoglutarate semialdehyde (KGSA), with over 95% conversion of 500 mM L-KDP within 2 hours. nih.govresearchgate.net Unlike some other dehydratases, the activity of CnL-KdpD is not affected by the presence of magnesium ions and is not inhibited by L-arabinose or this compound. nih.govresearchgate.net L-KdpD enzymes are specific for the L-stereoisomer of KDP. nih.govresearchgate.net In Azospirillum brasilense, the enzyme is designated AraD and is part of the l-arabinose degradation pathway. colby.edu

Table 2: Characteristics of 2-Keto-3-deoxy-L-arabinonate Dehydratase (L-KdpD)

PropertyDescription
EC Number 4.2.1.43 wikipedia.org
Systematic Name 2-dehydro-3-deoxy-L-arabinonate hydro-lyase (2,5-dioxopentanoate-forming) wikipedia.org
Reaction 2-dehydro-3-deoxy-L-arabinonate ⇌ 2,5-dioxopentanoate + H₂O wikipedia.org
Enzyme Family Lyases (Hydro-lyases) wikipedia.org
Metabolic Pathway Weimberg pathway, L-arabinose catabolism, Ascorbate and aldarate metabolism wikipedia.orgmdpi.com
Substrate 2-dehydro-3-deoxy-L-arabinonate (L-KDA) uniprot.org
Product 2,5-dioxopentanoate / α-ketoglutarate semialdehyde uniprot.orgwikipedia.org

α-Ketoglutarate Semialdehyde Dehydrogenase (KGSADH)

α-Ketoglutarate semialdehyde dehydrogenase (KGSADH) is the enzyme responsible for the final step in the oxidative L-arabinose degradation pathway in some bacteria, such as Azospirillum brasilense and Herbaspirillum seropedicae. asm.orgresearchgate.netnih.gov It catalyzes the conversion of α-ketoglutarate semialdehyde (α-KGSA) to α-ketoglutarate, which can then enter the central metabolic pathways like the TCA cycle. mdpi.comresearchgate.netnih.gov

In A. brasilense, multiple KGSADH isozymes have been identified, each induced by different substrates. nih.gov KGSADH-I is related to L-arabinose metabolism, while KGSADH-II is inducible by D-glucarate/D-galactarate, and KGSADH-III is inducible by hydroxy-L-proline. nih.gov These isozymes exhibit high substrate specificity for α-KGSA but can differ in their coenzyme requirements. nih.gov For instance, KGSADH-II is NAD⁺-dependent, whereas KGSADH-III is NADP⁺-dependent. nih.gov The existence of these different forms of KGSADH suggests a convergent evolution where the same metabolic function arose independently in different pathways. nih.gov In haloarchaea like Haloferax volcanii, KGSADH is also a key enzyme in the degradation pathway of both D-xylose and L-arabinose to α-ketoglutarate. oup.comresearchgate.net

Table 3: Features of α-Ketoglutarate Semialdehyde Dehydrogenase (KGSADH)

PropertyDescription
Reaction α-ketoglutarate semialdehyde + NAD(P)⁺ + H₂O → α-ketoglutarate + NAD(P)H + H⁺ researchgate.netnih.gov
Enzyme Family Aldehyde Dehydrogenase (ALDH) superfamily nih.gov
Metabolic Pathway L-arabinose catabolism (Weimberg pathway), D-glucarate/D-galactarate metabolism, Hydroxy-L-proline metabolism mdpi.comnih.gov
Substrate α-ketoglutarate semialdehyde nih.gov
Product α-ketoglutarate researchgate.netnih.gov
Coenzyme Specificity Varies between isozymes (NAD⁺ or NADP⁺) nih.gov

2-Keto-3-deoxy-aldopentonate Aldolase (B8822740)

2-Keto-3-deoxy-aldopentonate aldolase, such as 2-dehydro-3-deoxy-L-pentonate aldolase (EC 4.1.2.18), is an enzyme that plays a key role in the Dahms pathway for pentose degradation. uef.fiwikipedia.org This pathway shares its initial steps with the Weimberg pathway, leading to the formation of a 2-keto-3-deoxy-aldopentonate intermediate. uef.fi However, in the final step of the Dahms pathway, this aldolase cleaves the 2-dehydro-3-deoxy-aldopentonate into two smaller molecules: pyruvate and glycolaldehyde. uef.fiwikipedia.org

This enzyme belongs to the lyase family, specifically the aldehyde-lyases that cleave carbon-carbon bonds. wikipedia.org The systematic name for the enzyme acting on the L-isomer is 2-dehydro-3-deoxy-L-pentonate glycolaldehyde-lyase (pyruvate-forming). wikipedia.org These aldolases are classified as Class I aldolases, which form a characteristic covalent Schiff base intermediate between a lysine (B10760008) residue in the active site and the carbonyl carbon of the substrate. nih.gov The reaction is reversible, and the enzyme can catalyze the condensation of pyruvate and an aldehyde. ebi.ac.uk The stereospecificity of the aldolase can be influenced by specific amino acid residues near the active site. nih.gov

Table 4: Summary of 2-Keto-3-deoxy-aldopentonate Aldolase

PropertyDescription
EC Number 4.1.2.18 (for L-pentonate) wikipedia.org
Systematic Name 2-dehydro-3-deoxy-L-pentonate glycolaldehyde-lyase (pyruvate-forming) wikipedia.org
Reaction 2-dehydro-3-deoxy-L-pentonate ⇌ pyruvate + glycolaldehyde wikipedia.org
Enzyme Family Lyases (Aldehyde-lyases) wikipedia.org
Metabolic Pathway Dahms pathway, Fructose and mannose metabolism uef.fiwikipedia.org
Substrate 2-dehydro-3-deoxy-aldopentonate uef.fi
Products Pyruvate, Glycolaldehyde uef.fiwikipedia.org

Structural Biology and Enzyme Engineering of L Arabinonate Dehydratase

Quaternary Structure and Oligomerization

L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) exhibits a complex quaternary structure, existing as a homotetramer with a total molecular mass of approximately 255 kDa. nih.govnih.gov This tetrameric assembly is more accurately described as a dimer of dimers. nih.govnih.govresearchgate.net The formation of this structure is crucial, as the active sites are located at the interface between the monomers within each homodimer. nih.govuef.fi Dimerization is a critical feature for the catalytic activity of dehydratases in the IlvD/EDD superfamily, to which this compound dehydratase belongs. uef.fi Each homodimer contains two active sites. uef.fi

The interface area between the two monomers (A and B) in a homodimer of RlArDHT is substantial, measuring 4029 Ų. uef.fi The interface between the two dimers (A-C and A-D interfaces) is smaller, approximately 1300–1500 Ų, yet significant enough to stabilize the tetrameric state. uef.fi While the necessity of dimerization for forming the active site is clear, the precise reason for the assembly into a tetramer remains less understood. uef.fi

EnzymeOrganismQuaternary StructureMonomer-Monomer Interface Area (Ų)Reference
This compound dehydratase (RlArDHT)Rhizobium leguminosarum bv. trifoliiHomotetramer (dimer of dimers)4029 uef.fi

Active Site Architecture and Catalytic Residues

The active site of this compound dehydratase is a complex environment, buried between the two domains of a single monomer and at the interface of the dimer. nih.govresearchgate.net Each active site contains a catalytically essential [2Fe-2S] iron-sulfur cluster and a magnesium ion (Mg²⁺). nih.govresearchgate.net

Key catalytic residues have been identified through structural and mutagenesis studies. The active site Lys129 is carbamylated, a modification important for its function. nih.govresearchgate.net Ser480 and Thr482 have been demonstrated to be essential for catalysis. nih.gov It is proposed that the alkoxide ion form of the Ser480 side chain acts as a base in the elimination reaction, while the [2Fe-2S] cluster functions as a Lewis acid. nih.gov The C-terminal histidine of one monomer plays a crucial role in forming the active site of the adjacent monomer within the homodimer. nih.govnih.gov

Role of Specific Amino Acid Residues

The C-terminal histidine residue (His579 in RlArDHT) is a highly conserved feature among sugar acid dehydratases and is critical for enzymatic function. nih.govnih.gov This residue from one monomer directly participates in shaping the active site of the partnering monomer. nih.govnih.gov

Site-directed mutagenesis studies targeting His579 have revealed its importance. nih.govnih.gov Variants such as H579A, H579F, H579Q, and H579W all showed reduced activity on various C5 and C6 sugar acids compared to the wild-type enzyme. nih.gov This highlights the sensitivity of the active site to changes in this specific position. uef.fi

Protein Engineering for Enhanced Catalytic Efficiency or Altered Specificity

Protein engineering efforts have focused on modifying the oligomeric state and substrate specificity of this compound dehydratase. nih.gov A significant achievement has been the engineering of a dimeric form of the typically tetrameric RlArDHT. nih.gov By introducing a D39K mutation at the dimer-dimer interface, the ionic-interaction network that holds the tetramer together was disrupted, resulting in a stable and catalytically active dimer. uef.finih.gov This deoligomerization can be advantageous for certain research and application purposes, potentially offering a more feasible subject for high-resolution mass spectrometry studies. uef.finih.gov

Mutations at the C-terminus have also been explored to alter substrate preference. The H579L variant, where the terminal histidine was replaced by leucine, exhibited an interesting change in activity. nih.gov While it showed decreased activity for most substrates, its activity on D-fuconate was approximately 20% higher than the wild-type enzyme, demonstrating that the substrate preference of these enzymes can be modified. nih.govresearchgate.net This alteration is attributed to an enlargement of the substrate-binding cavity caused by the mutation. uef.fi

VariantMutationEffectReference
RlArDHT D39KAsp39LysDisrupted tetramerization, forming an active dimer nih.gov
RlArDHT H579LHis579LeuAltered substrate preference, increased activity on D-fuconate nih.gov
RlArDHT H579A/F/Q/WHis579Ala/Phe/Gln/TrpDecreased activity on C5/C6 sugar acids nih.gov

Crystallographic Studies and Ligand Complexes

The three-dimensional structure of this compound dehydratase from R. leguminosarum has been determined by X-ray crystallography, both in its apo (PDB ID: 5J83) and holo (PDB ID: 5j84) forms. nih.govresearchgate.net These structures reveal a monomer composed of two domains: an N-terminal α/β/α-sandwich domain and a C-terminal β-barrel domain. uef.fi The crystals of RlArDHT belonged to the space group P2₁, and diffracted to 2.40 Å resolution. researchgate.net

A significant breakthrough was the determination of the crystal structure of the H579L variant in complex with the product analog 2-oxobutyrate at 2.4 Å resolution. nih.govnih.gov This represented the first enzyme-ligand complex structure for any protein in the IlvD/EDD superfamily. nih.govnih.gov The structure showed how the ligand binds in the active site, providing confirmation for the proposed reaction mechanism and insights into substrate orientation. nih.govnih.gov Additionally, the structure of the S480A mutant revealed an unexpectedly open conformation of the active site, which allowed for the partial binding of this compound to be observed. nih.gov

Regulation of L Arabinonate Metabolic Pathways

Transcriptional Regulation of Genes

The expression of genes encoding the enzymes for L-arabinonate metabolism is primarily controlled at the level of transcription. This regulation is mediated by specific transcription factors that bind to DNA and either activate or repress gene expression in response to the presence of an inducer molecule, typically L-arabinose.

In many bacteria, the regulation is repressive. For instance, in Corynebacterium glutamicum, a LacI-type transcriptional regulator known as AraR negatively controls the expression of the araBDA operon and the araE gene, which are responsible for L-arabinose catabolism and transport. nih.gov The repression exerted by AraR is lifted in the presence of L-arabinose, which acts as an inducer. nih.gov Notably, the expression of this regulon is not repressed by D-glucose, allowing for the simultaneous utilization of both sugars. nih.gov Similarly, in Clostridium acetobutylicum, a transcription factor also named AraR controls the utilization of L-arabinose. nih.gov This AraR protein acts as a repressor, and its binding to DNA is negatively affected by L-arabinose, leading to the induction of the metabolic genes. nih.gov The AraR regulon in Clostridium is extensive, also controlling genes of the pentose (B10789219) phosphate (B84403) pathway, thereby coordinating the entire metabolic sequence. nih.gov

A more complex regulatory system has been identified in Halomonas species. Here, two distinct transcription factors from different families, AraR (a LysR-family member) and AraR2 (a GntR-family member), govern the expression of the L-arabinose and this compound utilization genes. frontiersin.org AraR is predicted to control the genes for an ABC-type transporter system, while AraR2 is thought to regulate an operon containing genes for several catabolic enzymes, including a transporter specific for this compound. frontiersin.org This dual regulatory system allows for a multi-tiered control over the pathway. frontiersin.org

In contrast to these repressor-based systems, the classic L-arabinose operon in Escherichia coli is controlled by the dual-function regulator AraC, which acts as an activator in the presence of L-arabinose and is co-regulated by the catabolite activator protein (CRP), which senses glucose levels. nih.gov Furthermore, studies in Pseudomonas have shown that genes involved in this compound catabolism, such as this compound dehydratase, are induced when the bacteria are exposed to plant root exudates, indicating that transcriptional regulation is responsive to environmental cues. frontiersin.org

Table 1: Transcriptional Regulators of L-Arabinose/L-Arabinonate Pathways

RegulatorOrganismRegulator FamilyMode of ActionInducer/EffectorReference
AraRCorynebacterium glutamicumLacIRepressorL-arabinose nih.gov
AraRClostridium acetobutylicumGntR-likeRepressorL-arabinose nih.gov
AraRHalomonas sp.LysRPresumed Activator/RepressorL-arabinose (inferred) frontiersin.org
AraR2Halomonas sp.GntRPresumed RepressorThis compound (inferred) frontiersin.org
AraCEscherichia coliAraC/XylSActivator/RepressorL-arabinose nih.gov

Enzymatic Control and Feedback Mechanisms

Beyond transcriptional control, metabolic pathways can be regulated through the direct modulation of enzyme activity. Common mechanisms include feedback inhibition, where the end product of a pathway inhibits an early enzyme, and allosteric regulation. However, in the context of the this compound pathway, evidence suggests that transcriptional control is the dominant regulatory strategy.

Research on 2-keto-3-deoxy-L-arabinonate dehydratase (L-KdpD), a key enzyme in the Weimberg pathway, from Cupriavidus necator revealed that its activity was not inhibited by the presence of either L-arabinose or this compound. nih.gov This finding indicates a lack of direct feedback inhibition from the initial substrate or the enzyme's own precursor, suggesting that the cell relies on controlling the amount of enzyme produced rather than throttling the activity of existing enzymes. nih.gov This contrasts with the corresponding enzyme for D-xylose catabolism (PpD-KdpD), which was shown to be inhibited by its precursor, D-xylonate, highlighting that different, yet similar, pathways can employ distinct regulatory logic. nih.gov The pathway in Herbaspirillum seropedicae, which converts L-arabinose to alpha-ketoglutarate, is induced by L-arabinose, pointing to regulation at the gene expression level rather than direct enzymatic control. asm.org

Table 2: Enzymatic Regulation in this compound and Related Pathways

EnzymeOrganismSubstrateRegulatory ObservationReference
2-keto-3-deoxy-L-arabinonate dehydratase (CnL-KdpD)Cupriavidus necator2-keto-3-deoxy-L-arabinonateNo inhibition observed by L-arabinose or this compound. nih.gov
2-keto-3-deoxy-D-xylonate dehydratase (PpD-KdpD)Pseudomonas putida2-keto-3-deoxy-D-xylonateInhibited by D-xylonate (I50 of 75 mM). nih.gov
L-arabinose dehydrogenaseHerbaspirillum seropedicaeL-arabinoseActivity is inducible by L-arabinose, indicating transcriptional control. asm.org

Genetic Loci and Gene Clusters Associated with this compound Utilization

The genes encoding the proteins for this compound transport and metabolism are typically organized into clusters or operons on the microbial chromosome. This co-localization facilitates their coordinated regulation, as a single regulatory protein can control the expression of the entire gene set required for the pathway.

In Corynebacterium glutamicum, the genes for L-arabinose utilization are found in a 7.8 kb cluster. nih.gov This locus includes the araBDA operon, which encodes the catabolic enzymes L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-phosphate 4-epimerase. nih.gov Located upstream and transcribed in the opposite direction are the genes for the regulator (araR), a transporter (araE), and a putative mutarotase (B13386317) (galM). nih.gov

A distinct gene cluster organization is found in Halomonas species. This locus contains genes for an ABC-type arabinose transporter (araFHG), enzymes of the oxidative pathway (araA, araC, araE), a candidate for 2-keto-3-deoxy-L-arabonate dehydratase (araD), and the two transcriptional regulators, araR and araR2. frontiersin.org The clustering of transport, enzymatic, and regulatory genes is a hallmark of efficient metabolic pathway organization. frontiersin.org

Similarly, in Clostridium acetobutylicum, the genes regulated by AraR, including those for arabinose utilization and a novel ribulokinase (araK), are located in specific loci that are controlled by AraR-binding sites in their promoter regions. nih.gov The discovery of these gene clusters through genomic analysis has been crucial for elucidating the components and regulation of this compound metabolic pathways in a variety of microorganisms. nih.govfrontiersin.org

Table 3: Gene Clusters for L-Arabinose/L-Arabinonate Utilization

OrganismGene Cluster/OperonContained Genes and FunctionsReference
Corynebacterium glutamicumara regulonaraBDA operon: L-arabinose isomerase (araA), L-ribulokinase (araB), L-ribulose-5-P 4-epimerase (araD). Divergently transcribed: Regulator (araR), Transporter (araE), Mutarotase (galM). nih.gov
Halomonas sp.ara gene locusTransporters: AraFHG (ABC transporter), AraT (TRAP transporter). Enzymes: AraA (dehydrogenase), AraC (dehydratase), AraE (dehydrogenase), AraD (dehydratase), AraM (mutarotase), AraB (lactonase). Regulators: AraR, AraR2. frontiersin.org
Clostridium acetobutylicumAraR regulonEnzymes: AraA (isomerase), AraK (ribulokinase), AraD (epimerase). Regulator: AraR. Also includes pentose phosphate pathway genes. nih.gov
Escherichia coliara operonaraBAD operon: L-arabinose isomerase (araA), L-ribulokinase (araB), L-ribulose-5-P 4-epimerase (araD). Transporters: araE, araFGH. Regulator: araC. nih.gov

Biotechnological Applications and Microbial Engineering for L Arabinonate Production and Utilization

Bioconversion of L-Arabinose-Rich Biomass to Value-Added Chemicals

L-arabinose, readily available from agricultural residues and other forms of biomass, can be microbially transformed into a range of valuable compounds. This process typically involves the initial oxidation of L-arabinose to L-arabinonate, which then enters specific metabolic pathways leading to the desired products.

In some bacteria, such as those from the genus Azospirillum, L-arabinose can be catabolized through a non-phosphorylative pathway that leads to the formation of α-ketoglutarate. This metabolic route involves the sequential action of L-arabinose 1-dehydrogenase, L-arabino-γ-lactone lactonase, this compound dehydratase, 2-keto-3-deoxy-L-arabinonate (L-KDA) dehydratase, and α-ketoglutaric semialdehyde dehydrogenase. The final step, catalyzed by α-ketoglutaric semialdehyde dehydrogenase, converts α-ketoglutaric semialdehyde into α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle and a precursor for amino acid synthesis and other biochemicals.

An alternative metabolic fate for the intermediate 2-keto-3-deoxy-L-arabinonate (L-KDA) is its cleavage by an aldolase (B8822740). This enzymatic reaction splits L-KDA into pyruvate (B1213749) and glycolaldehyde (B1209225). Both of these products are valuable platform chemicals. Pyruvate is a central metabolite that can be channeled into numerous biosynthetic pathways, including those for amino acids, organic acids, and biofuels. Glycolaldehyde can be used as a precursor for the synthesis of ethylene glycol and other C2 compounds. This pathway, known as the Dahms pathway, provides a direct route from pentose (B10789219) sugars to key C2 and C3 building blocks.

A non-natural biosynthetic pathway for the production of 1,2,4-butanetriol (BT), a precursor for pharmaceuticals and energetic materials, has been successfully engineered in microorganisms like Escherichia coli. This pathway initiates with the conversion of L-arabinose to this compound. The subsequent steps involve the dehydration of this compound to 2-keto-3-deoxy-L-arabinonate, followed by decarboxylation to 3,4-dihydroxybutanal, and finally, reduction to 1,2,4-butanetriol. Metabolic engineering efforts have focused on optimizing the expression of the pathway enzymes and eliminating competing metabolic routes to enhance the production of BT.

Production of 1,2,4-Butanetriol from L-Arabinose by Engineered E. coli

StrainGenetic ModificationSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coli BT5Overexpression of L-arabinose dehydrogenase, this compound dehydratase, 2-keto acid decarboxylase, and aldehyde reductaseL-Arabinose0.88N/A0.018 frontiersin.orgnih.gov
E. coli BT5ΔyiaEΔycdWΔyagEDeletion of competing pathways in BT5 strainL-Arabinose1.13N/A0.024 frontiersin.orgnih.gov
Optimized E. coli BT5ΔyiaEΔycdWΔyagEOptimized fermentation conditionsL-Arabinose2.24N/A0.047 frontiersin.orgnih.gov
Engineered E. coli BT-10Deletion of ptsG and pgi; overexpression of xylose dehydrogenase, xylonolactonase, xylonate dehydratase, α-ketoacid decarboxylase, and endogenous YqhDCorn cob hydrolysate (containing L-arabinose)43.40.9 mol/mol1.09 nih.gov

Several lactic acid bacteria (LAB), including species from the genus Lactobacillus, are capable of fermenting L-arabinose to produce lactic acid. nih.gov The metabolic pathway typically involves the conversion of L-arabinose to L-ribulose-5-phosphate, which then enters the pentose phosphate (B84403) pathway to be ultimately converted to lactic acid. The efficiency of this conversion can vary depending on the specific strain and fermentation conditions. Both L- and D-lactic acid can be produced, and metabolic engineering has been employed to develop strains that produce a single, optically pure isomer, which is crucial for the synthesis of biodegradable polylactic acid (PLA) polymers. mdpi.com

Lactic Acid Production from L-Arabinose

MicroorganismGenetic ModificationSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Lactobacillus plantarumWild-typeL-ArabinoseGrowth and acid production observed nih.gov
Pediococcus acidilactici PA204Wild-typeCorn stover hydrolysate (containing L-arabinose)104.110.691.24 researchgate.net

L-arabinose can also be fermented to produce other important platform chemicals such as ethanol and L-arabitol. nih.govusda.gov Many yeasts, including Saccharomyces cerevisiae, have been engineered to efficiently ferment L-arabinose to ethanol. nih.govnih.govtudelft.nl The fungal L-arabinose catabolic pathway, which converts L-arabinose to D-xylulose-5-phosphate via intermediates like L-arabitol and L-xylulose, has been heterologously expressed in S. cerevisiae to enable this conversion. nih.gov L-arabitol, a five-carbon sugar alcohol with applications in the food and pharmaceutical industries, is a natural fermentation product of some osmophilic yeasts when grown on L-arabinose.

Ethanol and Arabitol Production from L-Arabinose

ProductMicroorganismGenetic ModificationSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
EthanolSaccharomyces cerevisiaeEngineered with fungal L-arabinose pathwayL-ArabinoseLow rate observedN/AN/A nih.gov
EthanolEngineered Saccharomyces cerevisiaeOverexpression of arabinose transporters and pathway enzymesL-ArabinoseN/A0.430.29 tudelft.nl
L-ArabitolCandida auringiensisWild-typeL-Arabinose73N/AN/A mdpi.com
L-ArabitolCandida succiphilaWild-typeL-Arabinose81N/AN/A mdpi.com

Metabolic Engineering Strategies for Optimizing this compound Flux

To enhance the efficiency of converting L-arabinose to this compound and downstream products, various metabolic engineering strategies have been implemented in different microbial hosts. researchgate.net These strategies aim to increase the carbon flux towards the desired product by overexpressing key enzymes, eliminating competing metabolic pathways, and balancing the redox cofactors.

Key metabolic engineering strategies include:

Overexpression of L-arabinose transporters and dehydrogenases: Increasing the uptake of L-arabinose and its initial conversion to this compound is a critical first step. For instance, the expression of galactose permease (Gal2) in S. cerevisiae has been shown to facilitate L-arabinose uptake. researchgate.net

Deletion of competing pathways: Knocking out genes involved in alternative L-arabinose catabolic pathways or pathways that consume this compound or its precursors can significantly redirect the carbon flux. For example, in E. coli, deleting the native L-arabinose isomerase gene (araA) prevents the entry of L-arabinose into the phosphorylative pathway, thereby funneling it towards the oxidative pathway to this compound. researchgate.net

Pathway optimization and enzyme selection: Screening for and expressing enzymes with high catalytic efficiency for the conversion of L-arabinose and its intermediates is crucial. Enzymes from different microbial sources can exhibit varying activities when expressed in a heterologous host, necessitating a systematic selection process. frontiersin.orgnih.gov

Through the application of these strategies, the metabolic flux from L-arabinose to this compound and its derivatives can be significantly enhanced, leading to higher titers, yields, and productivities of the desired value-added chemicals.

Heterologous Expression of L-Arabinose/L-Arabinonate Pathways

A key strategy in engineering microbial hosts for this compound production is the introduction of heterologous pathways that can efficiently convert L-arabinose to this compound. researchgate.net This often involves expressing genes from organisms that naturally possess these metabolic capabilities into well-characterized and industrially robust host organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netnih.gov

In bacteria, the catabolism of L-arabinose is typically initiated by a series of enzymes encoded by the ara operon, including L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate-4-epimerase (AraD). quora.compathbank.orgtandfonline.com These enzymes convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. nih.gov For this compound production, a common approach is to introduce a dehydrogenase that can directly oxidize L-arabinose.

A notable example of heterologous expression for this compound production was demonstrated in Saccharomyces cerevisiae. Researchers identified and expressed a novel L-arabinose/D-galactose 1-dehydrogenase (RlAraDH) from the bacterium Rhizobium leguminosarum bv. trifolii. nih.govresearchgate.net To facilitate the uptake of L-arabinose into the yeast cells, the galactose permease gene (GAL2) was also overexpressed. nih.govresearchgate.net This engineered yeast strain was capable of producing up to 18 g/L of L-arabonate from L-arabinose. nih.govresearchgate.net The stable oxidation product detected was L-arabino-1,4-lactone, which can spontaneously hydrolyze to the linear this compound form at neutral pH. nih.govresearchgate.net

The choice of the heterologous pathway and the host organism is critical for successful production. Eukaryotic hosts like S. cerevisiae can be advantageous due to their ability to perform post-translational modifications and their robustness in industrial fermentation conditions. nih.govnih.gov

Overexpression and Deletion Strategies of Pathway Genes

To further enhance the metabolic flux towards this compound and increase its production, metabolic engineering strategies involving the overexpression of key pathway genes and the deletion of competing pathway genes are employed. researchgate.net

Overexpression Strategies:

The overexpression of genes directly involved in the this compound production pathway is a common approach to increase the catalytic capacity of the cell. In the context of the bacterial L-arabinose utilization pathway, the overexpression of the araA, araB, and araD genes from Lactobacillus plantarum in Saccharomyces cerevisiae has been shown to improve L-arabinose consumption, a prerequisite for its conversion to this compound. semanticscholar.org Similarly, in the engineered S. cerevisiae strain producing L-arabonate, the overexpression of the heterologous RlAraDH gene and the endogenous GAL2 gene was crucial for achieving high product titers. nih.govresearchgate.net

Deletion Strategies:

A summary of genetic modifications for improved L-arabinose utilization, a key step for this compound production, is presented in the table below.

Host OrganismGenetic ModificationObjectiveReference
Saccharomyces cerevisiaeExpression of codon-optimized araA, araB, and araD from Lactobacillus plantarumEstablish L-arabinose utilization pathway semanticscholar.org
Saccharomyces cerevisiaeOverexpression of TAL1, TKL1, RPE1, RKI1 (pentose phosphate pathway genes)Enhance flux through the pentose phosphate pathway semanticscholar.org
Saccharomyces cerevisiaeOverexpression of GAL2 (galactose permease)Improve L-arabinose uptake nih.govresearchgate.net
Escherichia coliDeletion of competing pathway genesIncrease precursor availability for this compound researchgate.net

Enzyme Screening and Optimization for Industrial Strains

The efficiency of the biocatalytic conversion of L-arabinose to this compound is highly dependent on the catalytic properties of the enzymes involved. Therefore, screening for novel enzymes with superior characteristics and optimizing their performance through protein engineering are crucial steps in developing robust industrial strains. nih.govdtu.dknih.gov

Enzyme Screening:

The identification of novel enzymes with high substrate specificity, catalytic efficiency, and stability under industrial process conditions is a primary goal of enzyme screening. scielo.brnih.gov For this compound production, the screening of various dehydrogenases led to the discovery of the L-arabinose/D-galactose 1-dehydrogenase from Rhizobium leguminosarum bv. trifolii (RlAraDH), which proved to be highly efficient for the conversion of L-arabinose. nih.govresearchgate.net This enzyme exhibited a preference for NADP+ as a cofactor but could also utilize NAD+. nih.gov

Enzyme Optimization:

Once a promising enzyme is identified, its properties can be further improved through protein engineering techniques such as directed evolution and rational design. researchgate.netyoutube.com These methods can be used to enhance enzyme activity, stability at different temperatures and pH values, and reduce product inhibition. For example, the pH optimum for the RlAraDH was found to be around 9.0; however, it retained good catalytic efficiency at a more physiologically relevant pH of 6.8, making it suitable for in vivo applications in yeast. nih.govresearchgate.net Further optimization of such enzymes could lead to even higher this compound production rates.

The development of industrial strains often involves a combination of these strategies to create a robust and efficient cell factory. nih.govdtu.dknih.gov

Process Development for Bioproduction

The successful translation of a genetically engineered microbial strain from the laboratory to an industrial scale requires the development of an optimized and scalable bioproduction process. nih.govdtu.dk This involves the careful design and control of fermentation conditions to maximize cell growth and product formation. nih.govijbiotech.comrug.nlresearchgate.netresearchgate.net

Fed-Batch and Fermentation Optimization

Fed-batch fermentation is a widely used strategy in industrial biotechnology to achieve high cell densities and, consequently, high product titers. dtu.dk In a fed-batch process, nutrients are fed to the bioreactor during cultivation, which allows for better control over the growth rate and metabolism of the microorganisms, preventing the accumulation of toxic byproducts and overcoming substrate inhibition. ijbiotech.comresearchgate.net

The optimization of fermentation parameters is critical for maximizing this compound production. Key parameters that need to be controlled and optimized include:

pH: Maintaining the optimal pH is crucial for both cell growth and enzyme activity. For the production of this compound using the engineered S. cerevisiae strain, the pH of the fermentation medium would need to be controlled to ensure the stability and activity of the RlAraDH enzyme. nih.govresearchgate.netnih.govresearchgate.net

Temperature: Temperature affects both the growth rate of the microorganism and the stability and activity of the expressed enzymes. The optimal temperature for this compound production would be a compromise between the optimal growth temperature of the host strain and the optimal temperature for the dehydrogenase activity. nih.govresearchgate.netfrontiersin.orgmdpi.com

Dissolved Oxygen: For aerobic microorganisms, maintaining an adequate supply of dissolved oxygen is essential for cell growth and energy metabolism. The oxygen demand can be very high in high-cell-density cultures. ijbiotech.com

Feeding Strategy: The rate of nutrient feeding, particularly the carbon source (L-arabinose), needs to be carefully controlled to avoid overflow metabolism and the formation of inhibitory byproducts. scirp.org

A study on the production of this compound in S. cerevisiae expressing RlAraDH and Gal2 achieved a titer of 18 g/L with a production rate of 248 mg/L/h. nih.govresearchgate.net This demonstrates the potential of combining metabolic engineering with optimized fermentation strategies for the efficient bioproduction of this compound.

ParameterOptimized Value/StrategyImpact on this compound Production
Fermentation Mode Fed-batchAchieves high cell density and high product titers.
pH Maintained at optimal level for enzyme and cell viabilityMaximizes catalytic activity and cell growth.
Temperature Controlled at an optimum for both cell growth and enzyme functionEnhances both biomass accumulation and product formation rate.
Nutrient Feeding Controlled feeding of L-arabinose and other nutrientsPrevents substrate inhibition and byproduct formation.

Future Research Directions in L Arabinonate Science

Discovery of Novel L-Arabinonate-Transforming Enzymes and Pathways

The exploration and characterization of new enzymes and metabolic routes for this compound catabolism are fundamental to expanding its use in biotechnology. While several pathways are known, significant "catalytic dark matter" remains within genomic data, suggesting that many more enzymes with unique properties are yet to be discovered. nih.gov

Recent research has uncovered novel oxidative pathways for L-arabinose and this compound metabolism in various microorganisms. mdpi.com In most bacteria, L-arabinose degradation follows an isomerase-dependent pathway. mdpi.com However, alternative oxidative pathways, which proceed via this compound, have been identified in bacteria and archaea, such as Azotobacter brasiliense, Sulfolobus solfataricus, and Haloferax volcanii. mdpi.comresearchgate.net These non-phosphorylative pathways convert L-arabinose to this compound, which is then dehydrated to L-2-keto-3-deoxyarabinonate (L-KDA). mdpi.comresearchgate.net The pathway can then lead to α-ketoglutarate, a central metabolite. nih.govresearchgate.net

The discovery of new enzymes is often driven by genome mining and functional characterization. For instance, novel Fe²⁺-dependent sugar acid dehydratases have been identified in Herbaspirillum huttiense, with one showing a preference for D-arabinonate but also capable of dehydrating this compound and other sugar acids. nih.gov Similarly, an this compound dehydratase from Rhizobium leguminosarum bv. trifolii has been identified and characterized as belonging to the IlvD/EDD protein family. researchgate.net In Haloferax volcanii, the oxidative degradation of L-arabinose to α-ketoglutarate involves a specific L-arabinose dehydrogenase and several promiscuous enzymes that also participate in D-xylonate degradation. researchgate.net

These discoveries highlight the metabolic diversity in nature for processing this compound. Future work will likely focus on high-throughput screening of genomic and metagenomic libraries to identify enzymes with superior activity, stability, or novel catalytic functions, further enriching the synthetic biology toolbox for this compound conversion.

Table 1: Examples of Recently Characterized Enzymes in this compound Metabolism
EnzymeSource OrganismMetabolic PathwayKey CharacteristicsReference
This compound dehydratase (RlArDHT)Rhizobium leguminosarum bv. trifoliiOxidative L-arabinose catabolismBelongs to the IlvD/EDD protein family; contains a [2Fe-2S] cluster and requires Mg2+. researchgate.netresearchgate.net
L-arabinose dehydrogenase (L-AraDH)Haloferax volcaniiOxidative L-arabinose catabolismA 130 kDa homotetrameric protein that oxidizes L-arabinose using NADP+ or NAD+. researchgate.net
2-keto-3-deoxy-L-arabinonate dehydratase (CnL-KdpD)Cupriavidus necatorWeimberg pathwayHighly active and specific for L-KDP; converted >95% of 500 mM L-KDP to KGSA within 2 hours. nih.gov
Fe2+-dependent sugar acid dehydrataseHerbaspirillum huttienseSugar acid catabolismPromiscuous enzyme capable of dehydrating this compound, D-arabinonate, and other sugar acids. nih.gov

Advanced Enzyme Engineering for Tailored Catalytic Properties

Beyond discovery, the targeted modification of this compound-transforming enzymes through protein engineering is a critical research frontier. The goal is to develop biocatalysts with tailored properties, such as enhanced catalytic efficiency, altered substrate specificity, and improved stability, for seamless integration into industrial bioprocesses. researchgate.net Many key enzymes in this compound pathways, particularly dehydratases of the IlvD/EDD superfamily, are metalloenzymes containing iron-sulfur (Fe-S) clusters, which presents unique challenges and opportunities for engineering. researchgate.netnih.gov

A significant bottleneck in the rational design of these enzymes has been the limited availability of high-resolution 3D structures. researchgate.netnih.gov However, recent successes in crystallizing enzymes like the this compound dehydratase from Rhizobium leguminosarum are paving the way for structure-guided engineering. researchgate.net Such structural insights allow for targeted mutagenesis of active site residues to modulate substrate binding and catalytic activity. nih.gov For example, in silico and in vitro analyses of [2Fe-2S]-dependent dehydratases have helped to deduce functionally important sequence and structure relationships, guiding efforts to engineer variants with properties suitable for specific industrial applications. nih.gov

Enzyme engineering is particularly relevant for developing promiscuous enzymes for in vitro metabolic cascades, which can significantly shorten production pathways for biofuels and platform chemicals. nih.govnih.gov Research has focused on modifying dehydratases that can act on both sugar acids like this compound and intermediates of branched-chain amino acid biosynthesis. nih.gov While some naturally promiscuous enzymes exist, their activity on non-preferred substrates is often a rate-limiting step. nih.gov Future research will leverage directed evolution and computational design to overcome these limitations and create highly efficient and stable biocatalysts for converting this compound into a diverse range of valuable molecules. researchgate.net

Systems Biology and Omics Approaches for Pathway Understanding

To fully comprehend and optimize this compound metabolism, a holistic perspective is essential. Systems biology, which integrates multi-omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for understanding the complex interplay of genes, proteins, and metabolites within a cell. core.ac.ukbioscipublisher.com This approach moves beyond the study of individual components to model the entire metabolic network, revealing regulatory mechanisms and identifying metabolic bottlenecks. lums.edu.pkfrontiersin.org

The massive datasets generated by omics technologies necessitate advanced computational and bioinformatic tools for analysis and interpretation. bioscipublisher.comfrontiersin.orgfrontiersin.org Machine learning algorithms and metabolic modeling are becoming indispensable for integrating heterogeneous data and predicting the effects of genetic modifications. bioscipublisher.com By mapping omics data onto genome-scale metabolic models, researchers can predict metabolic fluxes and identify key targets for engineering. lums.edu.pk This systems-level understanding is critical for the rational design of efficient microbial cell factories and for deciphering the native metabolic logic governing this compound utilization in diverse organisms.

Development of Robust Microbial Cell Factories for this compound-Derived Products

A primary goal of this compound research is to develop robust microbial cell factories (MCFs) capable of converting this C5 sugar acid into valuable bioproducts. cranfield.ac.uknih.gov L-arabinose, the feedstock for this compound, is the second most abundant pentose (B10789219) in lignocellulosic biomass, making it an inexpensive and sustainable resource for a circular bioeconomy. cranfield.ac.ukmdpi.comresearchgate.net However, many industrial workhorse microorganisms, like Saccharomyces cerevisiae, cannot naturally metabolize L-arabinose. researchgate.nettandfonline.com

Therefore, a major research thrust involves metabolic engineering and synthetic biology to introduce and optimize L-arabinose utilization pathways in these hosts. mdpi.comtandfonline.com This includes expressing heterologous genes for transporters and the core metabolic pathway enzymes. mdpi.comresearchgate.net For instance, engineering Corynebacterium glutamicum with an arabinose transporter gene enabled the production of L-lysine, L-glutamate, and putrescine from L-arabinose. mdpi.com Similarly, non-phosphorylative pathways have been engineered into Escherichia coli to produce 1,4-butanediol (B3395766) from L-arabinose with high theoretical yields. researchgate.net

Creating a truly robust MCF requires more than just pathway introduction. cranfield.ac.uk It involves optimizing cofactor regeneration, eliminating competing metabolic pathways, and enhancing tolerance to inhibitors present in biomass hydrolysates. tandfonline.com Future research will focus on developing industrially scalable strains that can efficiently co-utilize L-arabinose with other sugars like glucose and xylose, which are also present in lignocellulosic feedstocks. cranfield.ac.uktandfonline.com The integration of advanced tools like CRISPR for genome editing, along with automation and artificial intelligence, will accelerate the design-build-test-learn cycle, leading to the creation of customized MCFs for a wide range of this compound-derived products. nih.gov

Table 2: Examples of Value-Added Products from L-Arabinose/L-Arabinonate Pathways
ProductProduction Organism (Engineered/Native)Key Pathway/StrategyReported Titer/YieldReference
L-ArabitolDebaryomyces hansenii (Native)Single-step reduction of L-arabinose.22.7 g/L tandfonline.com
2,3-Butanediol (BDO)Enterobacter cloacae (Native)Fermentation of L-arabinose.21.7 g/L (0.43 g/g yield) tandfonline.com
1,4-Butanediol (BDO)Escherichia coli (Engineered)Engineered non-phosphorylative pathway.15.6 mg/mL (fed-batch) researchgate.net
Ethylene Glycol (EG)Escherichia coli (Engineered)Engineered pathway from L-arabinose via L-xylulose.20 g/L (0.38 g/g yield) tandfonline.com
L-LysineCorynebacterium glutamicum (Engineered)Expression of araE transporter gene.Not specified mdpi.com

Q & A

Q. What are the standard methodologies for investigating L-Arabinonate metabolism in microbial systems?

  • Methodological Answer : To study this compound metabolism, researchers typically employ:
  • Gene expression analysis : Identify enzymes like this compound dehydratase (EC 4.2.1.25) using RNA sequencing or RT-qPCR in bacterial strains (e.g., Pseudomonas spp.) exposed to root exudates or synthetic substrates .
  • Enzymatic assays : Measure catalytic activity of this compound dehydratase via spectrophotometry, tracking the conversion of this compound to 2-dehydro-3-deoxy-L-arabinonate .
  • Transport studies : Characterize ABC transporters (e.g., AraFGH complex) using knockout mutants or isotopic labeling to assess substrate uptake efficiency .

Q. How to design an experiment to quantify this compound in biological samples?

  • Methodological Answer :
  • Chromatography : Use HPLC with refractive index detection or GC-MS after derivatization (e.g., silylation) for precise quantification .
  • Spectrophotometry : Employ colorimetric assays (e.g., DNS method) to measure reducing sugars, validated against NIST-certified reference standards .
  • Sample preparation : Include controls for interfering substances (e.g., other aldonic acids) and replicate measurements to ensure reliability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols during weighing or dissolution .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in gene expression data related to this compound dehydratase activity across bacterial strains?

  • Methodological Answer :
  • Comparative genomics : Analyze conserved operons (e.g., fru cluster) and regulatory elements (e.g., sigma factors) in strains with divergent expression patterns .
  • Enzyme kinetics : Compare catalytic efficiency (kcat/Km) of purified dehydratase isoforms under varying pH and substrate concentrations .
  • Transcriptional profiling : Use RNA-Seq to identify strain-specific regulators (e.g., AraC-family transcription factors) influencing pathway activation .

Q. What strategies integrate multi-omics data to study this compound catabolism in environmental isolates?

  • Methodological Answer :
  • Metabolomics : Map intracellular metabolites (e.g., 2-dehydro-3-deoxy-L-arabinonate) via LC-MS to correlate with transcriptomic profiles .
  • Proteomics : Perform shotgun proteomics to quantify enzyme abundance (e.g., aldose epimerases) in response to this compound supplementation .
  • Network analysis : Use tools like KEGG Mapper to reconstruct metabolic pathways and identify rate-limiting steps .

Q. How to validate hypotheses about this compound’s role in microbial competition or symbiosis?

  • Methodological Answer :
  • Co-culture assays : Compete this compound-utilizing strains (e.g., Pseudomonas fluorescens) against non-utilizers in minimal media .
  • Mutagenesis : Delete key genes (e.g., araFGH) and assess fitness costs using growth curves or competitive index assays .
  • Field studies : Isolate rhizosphere microbes from this compound-rich environments (e.g., plant roots) and profile catabolic gene prevalence via metagenomics .

Q. What statistical approaches address variability in enzymatic activity measurements of this compound dehydratase?

  • Methodological Answer :
  • ANOVA : Test for batch effects or technical variability across replicates .
  • Error propagation : Calculate uncertainty in kcat values using the Michaelis-Menten equation and Monte Carlo simulations .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points from kinetic assays .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on substrate specificity of this compound transporters?

  • Methodological Answer :
  • Structural modeling : Predict substrate-binding pockets of ABC transporters (e.g., AraFGH) using AlphaFold and dock this compound analogs .
  • Competitive inhibition assays : Test transporter affinity against structurally similar compounds (e.g., D-xylonate) using radiolabeled substrates .
  • Phylogenetic analysis : Cluster transporter sequences to identify clade-specific substrate preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arabinonate
Reactant of Route 2
L-Arabinonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.